![molecular formula C11H17N5 B13343893 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343893.png)
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide involves several steps, including selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method involves a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations using 2,2,6,6-tetramethylpiperidyl bases. These reactions are then followed by trapping with various electrophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-b]pyrazole core.
Common reagents used in these reactions include metal amides, halogens, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: The compound’s bioactive properties make it a candidate for studying antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide can be compared with other similar compounds, such as:
Indole derivatives: While indole derivatives are known for their bioactivity, they often suffer from low solubility and metabolic stability.
Other imidazo[1,2-b]pyrazole derivatives: Various derivatives of imidazo[1,2-b]pyrazole have been synthesized, each with unique bioactivities and applications.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carboximidamide |
InChI |
InChI=1S/C11H17N5/c1-7(2)6-15-4-5-16-11(15)9(10(12)13)8(3)14-16/h4-5,7H,6H2,1-3H3,(H3,12,13) |
InChI Key |
OCTCMWQAGJGEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=N)N)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


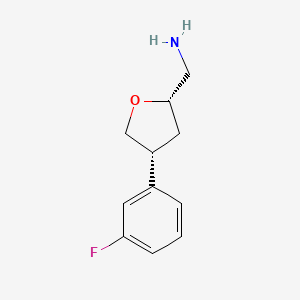
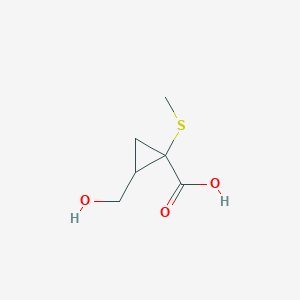
![3,5-Dichloro-N-((3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)benzamide](/img/structure/B13343829.png)
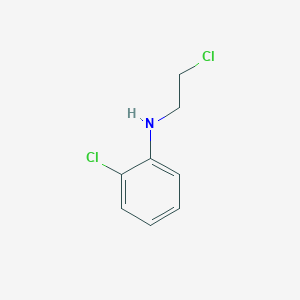
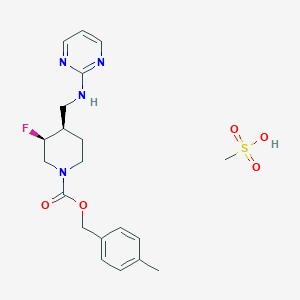
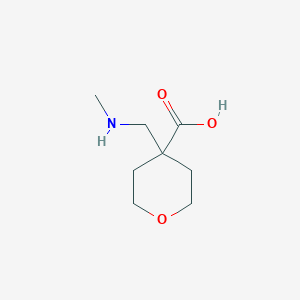
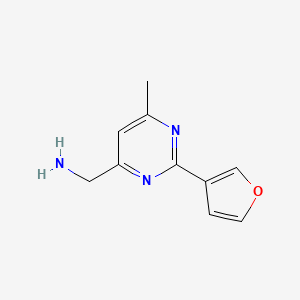
![4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343869.png)
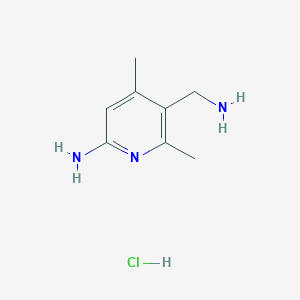
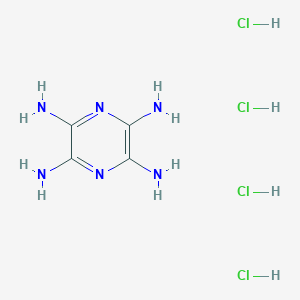
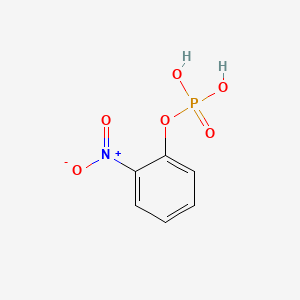
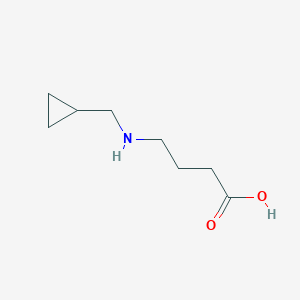
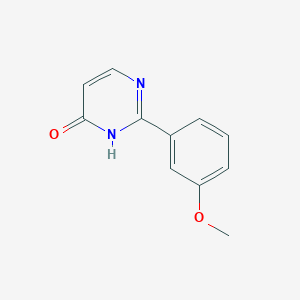
![tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13343913.png)
